
2-(アミノメチル)-3,3,3-トリフルオロプロパン酸
説明
2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is an organic compound characterized by the presence of an amino group attached to a trifluoromethyl-substituted propanoic acid
科学的研究の応用
2-(Aminomethyl)-3,3,3-trifluoropropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those requiring fluorinated groups for enhanced bioactivity and metabolic stability.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
作用機序
Target of Action
The primary target of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is bacterial membranes . This compound is a part of a class of molecules known as cationic polymers, which are thought to be the last frontier in antibacterial development .
Mode of Action
The compound interacts with its targets by damaging the bacterial membrane . This interaction leads to a rapid bactericidal effect, making it an effective antimicrobial agent .
Biochemical Pathways
It is known that cationic polymers like this compound can overcome bacterial membrane-related resistance mechanisms . This suggests that the compound may interfere with the normal functioning of bacterial membranes, disrupting essential processes such as nutrient uptake and waste removal.
Pharmacokinetics
It is known that the compound is capable of effectively killing mrsa persisters at 4× mic due to its capacity to damage the membrane
Result of Action
The primary result of the action of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is the death of bacterial cells. By damaging the bacterial membrane, the compound disrupts essential cellular processes, leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3,3-trifluoropropanoic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification methods to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
類似化合物との比較
- 2-(Aminomethyl)-3,3,3-trifluorobutanoic acid
- 2-(Aminomethyl)-3,3,3-trifluoropentanoic acid
- 2-(Aminomethyl)-3,3,3-trifluorohexanoic acid
Comparison:
- Uniqueness: 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is unique due to its specific chain length and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.
- Chemical Properties: The trifluoromethyl group significantly influences the compound’s reactivity, stability, and lipophilicity compared to its analogs with different chain lengths.
- Applications: While similar compounds may share some applications, 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is particularly favored in medicinal chemistry for its optimal balance of properties.
This detailed overview provides a comprehensive understanding of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
2-(aminomethyl)-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2(1-8)3(9)10/h2H,1,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVNVXKFDGVLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381988 | |
| Record name | 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122490-10-2 | |
| Record name | 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


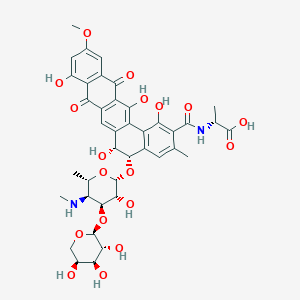
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)
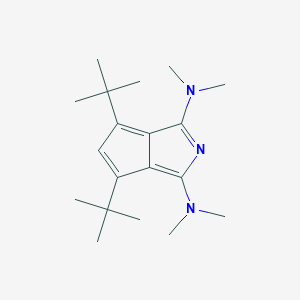
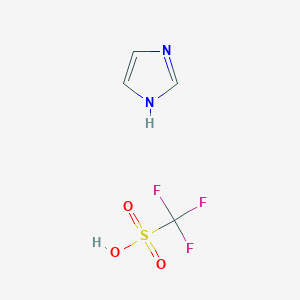
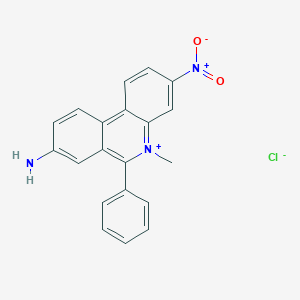
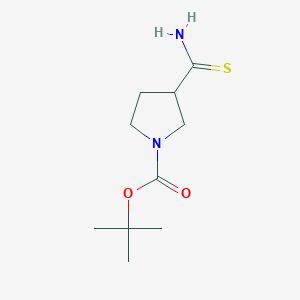
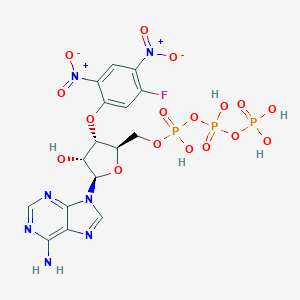
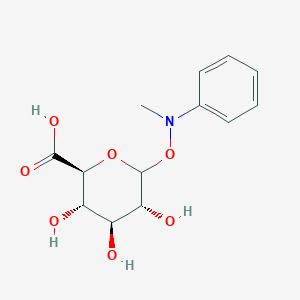
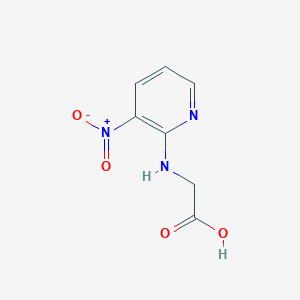
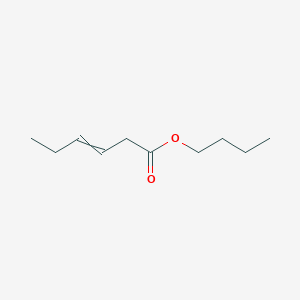
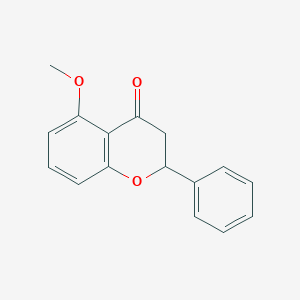
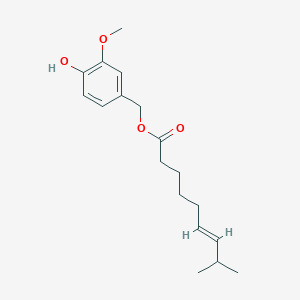

![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)
